(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate
Overview
Description
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is an organic compound that features a combination of a pyridine ring, a vinyl group, and a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Synthesis of 2-(pyridin-2-yl)vinylbenzene: This intermediate can be prepared by the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol.
Formation of (E)-4-(2-(pyridin-2-yl)vinyl)phenol: The vinylbenzene derivative is then subjected to a Heck coupling reaction with 4-bromophenol under palladium catalysis to form the desired phenol derivative.
Esterification: The final step involves the esterification of (E)-4-(2-(pyridin-2-yl)vinyl)phenol with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Heck coupling and esterification steps to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Epoxide or diol: from oxidation.
Piperidine derivative: from reduction.
Various substituted benzoates: from nucleophilic substitution.
Scientific Research Applications
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders due to the presence of the pyridine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving pyridine-containing compounds.
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The vinyl group and trimethoxybenzoate moiety can also participate in π-π interactions and hydrophobic interactions, respectively, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)vinylbenzene
- 4-(2-(pyridin-2-yl)vinyl)phenol
- 3,4,5-trimethoxybenzoic acid
Uniqueness
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the pyridine ring and the trimethoxybenzoate moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-26-20-14-17(15-21(27-2)22(20)28-3)23(25)29-19-11-8-16(9-12-19)7-10-18-6-4-5-13-24-18/h4-15H,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONHIGNJKYYTBW-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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